4,4'-Di-tert-butyl-2,2'-bipyridine
Overview
Description
4,4'-Di-tert-butyl-2,2'-bipyridine is a bipyridyl ligand that has been synthesized and characterized in various studies. It is a derivative of 2,2'-bipyridine with tert-butyl groups attached at the 4 and 4' positions, which increases its solubility and modifies its electronic properties. This ligand is particularly interesting due to its potential applications in coordination chemistry and materials science, such as in the formation of metal complexes with diverse chemical and physical properties .
Synthesis Analysis
The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine has been achieved through a nickel-catalyzed dimerization process. This method couples parent 2-chlorpyridines using manganese powder as the terminal reductant. The synthesis is ligand-free and provides an efficient route to produce this important bipyridyl ligand . Additionally, the synthesis of related ligands with tert-butyl substituents has been reported, which also shows the versatility of the synthetic methods in producing various substituted bipyridines .
Molecular Structure Analysis
The molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes has been determined by X-ray structure analysis. The introduction of tert-butyl groups at the 4,4' positions leads to a sterically demanding ligand that can influence the packing and the overall structure of the resulting complexes. For example, in the case of the copper complex, two different polymorphic forms have been isolated, demonstrating the impact of the tert-butyl substituents on the crystallization and packing of the molecules .
Chemical Reactions Analysis
The 4,4'-di-tert-butyl-2,2'-bipyridine ligand has been used to form various metal complexes, including those with ruthenium and iron. The introduction of tert-butyl substituents enhances the electron-donating properties of the ligand, which can significantly affect the chemical and electrochemical properties of the complexes . Furthermore, the ligand's steric bulk has been shown to prevent certain types of recombination reactions, as seen in the context of dye-sensitized solar cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes are influenced by the tert-butyl substituents. These groups increase the solubility of the ligand and its complexes, which is beneficial for various applications. The electron-releasing nature of the tert-butyl groups also affects the redox properties of the complexes, as evidenced by cyclic voltammetry data. The complexes have been characterized by various spectroscopic techniques, including UV-vis and NMR spectroscopy, which provide insights into their electronic structures .
Scientific Research Applications
Application 1: Catalyst for Epoxidation of Cyclooctene
- Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the synthesis of an oxidovanadium (IV) complex, which is then used as a catalyst for the epoxidation of cyclooctene .
- Methods of Application : The oxidovanadium (IV) complex is synthesized by reacting 4,4’-Di-tert-butyl-2,2’-bipyridine with vanadium oxychloride. This complex is then used to catalyze the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
- Results or Outcomes : The use of this catalyst allows for the efficient epoxidation of cyclooctene .
Application 2: Iron-Catalyzed Ortho-Allylation of 1-Arylpyrazoles
- Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in iron-catalyzed ortho-allylation of 1-arylpyrazoles via C-H activation .
- Methods of Application : The ligand is used in conjunction with an iron catalyst to facilitate the ortho-allylation of 1-arylpyrazoles .
- Results or Outcomes : This method allows for the efficient and selective allylation of 1-arylpyrazoles .
Application 3: Iridium-Catalyzed Borylation of Arenes
- Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the iridium-catalyzed borylation of arenes .
- Methods of Application : The ligand is used in conjunction with an iridium catalyst to facilitate the borylation of arenes .
- Results or Outcomes : This method allows for the efficient and selective borylation of arenes .
Application 4: Iridium-Catalyzed Synthesis of Arylboronic Acids and Aryl Trifluoroborates
- Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the iridium-catalyzed synthesis of arylboronic acids and aryl trifluoroborates .
- Methods of Application : The ligand is used in conjunction with an iridium catalyst to facilitate the synthesis of arylboronic acids and aryl trifluoroborates .
- Results or Outcomes : This method allows for the efficient and selective synthesis of arylboronic acids and aryl trifluoroborates .
Application 5: Nickel-Catalyzed Hydroxycarboxylation of 1,2-Dienes by Reaction Carbon Dioxide and Oxygen
- Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the nickel-catalyzed hydroxycarboxylation of 1,2-dienes by reaction carbon dioxide and oxygen .
- Methods of Application : The ligand is used in conjunction with a nickel catalyst to facilitate the hydroxycarboxylation of 1,2-dienes by reaction carbon dioxide and oxygen .
- Results or Outcomes : This method allows for the efficient and selective hydroxycarboxylation of 1,2-dienes .
Application 6: Synthesis of Bipyridinium Trifluoromethanesulfonate
- Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used in the synthesis of 4,4’-Di-tert-butyl-2,2’-bipyridinium trifluoromethanesulfonate .
- Methods of Application : The compound is synthesized by stirring 4,4’-Di-tert-butyl-2,2’-bipyridine with scandium (III) trifluoromethanesulfonate in acetonitrile, followed by precipitation with diethyl ether .
- Results or Outcomes : This method provides a safe and simple way to obtain mono-protonated bipyridinium trifluoromethanesulfonate without the direct use of trifluoromethanesulfonic acid .
Application 7: Nickel-Catalyzed Decarboxylation of Block Copolymers
- Summary of Application : 4,4’-Di-tert-butyl-2,2’-bipyridine is used as a ligand in the nickel-catalyzed decarboxylation of block copolymers .
- Methods of Application : The ligand is used in conjunction with a nickel catalyst to facilitate the decarboxylation of block copolymers .
- Results or Outcomes : This method allows for the efficient and selective decarboxylation of block copolymers .
Safety And Hazards
Future Directions
The compound has potential applications in various fields due to its ability to act as a ligand in chemical reactions . It can be used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene . It also enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides , suggesting its potential use in the development of new synthetic methodologies.
properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLQUKVUJITMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di-tert-butyl-2,2'-bipyridine | |
CAS RN |
72914-19-3 | |
Record name | 4,4'-Di-tert-butyl-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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